OUP-186
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Description
OUP-186 is a high affinity and human/rat species-selective histamine H3 receptor antagonist. This compound suppressed the proliferation of breast cancer cells. The IC50 values at 48 hours for this compound was approximately 50 μM. This compound potently induced cell death by activating caspase-3/7. In addition, this compound treatment blocked the proliferation increase triggered by 100 μM (R)-(-)-α-methylhistamine (H3R agonist). This compound potently suppresses proliferation and induces caspase-dependent apoptotic death in both ER+ and ER-breast cancer cells.
Properties
CAS No. |
1480830-24-7 |
---|---|
Molecular Formula |
C19H30ClN3S |
Molecular Weight |
367.98 |
IUPAC Name |
N-[4-(4-Chlorophenyl)butyl]-S-[(3-piperidin-1-yl)propyl]isothiourea |
InChI |
InChI=1S/C19H30ClN3S/c20-18-10-8-17(9-11-18)7-2-3-12-22-19(21)24-16-6-15-23-13-4-1-5-14-23/h8-11H,1-7,12-16H2,(H2,21,22) |
InChI Key |
BEAOCYNTOAGFPE-UHFFFAOYSA-N |
SMILES |
N=C(NCCCCC1=CC=C(Cl)C=C1)SCCCN2CCCCC2 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
OUP-186; OUP186; OUP 186. |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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